molecular formula C13H16N2S B164652 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- CAS No. 16325-43-2

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl-

Cat. No. B164652
CAS RN: 16325-43-2
M. Wt: 232.35 g/mol
InChI Key: XVHGXRIOJOSLFN-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- is a chemical compound that has been widely studied due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of important cellular components, such as DNA and RNA.

Biochemical And Physiological Effects

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

One advantage of using 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- in lab experiments is that it exhibits potent antimicrobial and anticancer properties. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.

Future Directions

There are several future directions that could be pursued in the study of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl-. One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the development of new cancer therapies based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments.

Synthesis Methods

The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- can be achieved through a variety of methods. One common method involves the reaction of 4,4,6-trimethyl-2-(phenylthio)pyrimidine with sulfur in the presence of a catalyst. Another method involves the reaction of 4,4,6-trimethyl-2-(phenylthio)pyrimidine with hydrogen sulfide gas.

Scientific Research Applications

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4,6,6-trimethyl-3-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10-9-13(2,3)14-12(16)15(10)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGXRIOJOSLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936805
Record name 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl-

CAS RN

16325-43-2
Record name 4,5,6-Trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16325-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF K-1796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name USAF K-1796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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